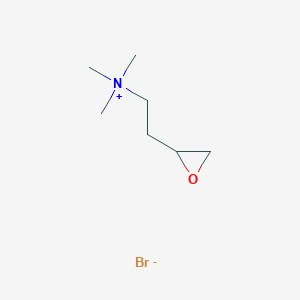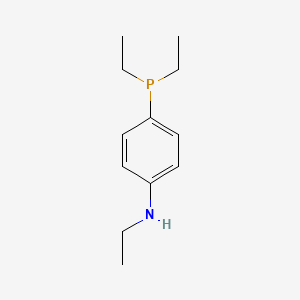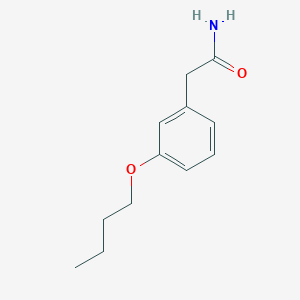![molecular formula C18H22ClNO2 B14399428 5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol) CAS No. 88596-42-3](/img/structure/B14399428.png)
5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol) is an organic compound characterized by the presence of a chlorophenyl group, an azanediyl linkage, and two methylpent-3-yn-2-ol moieties. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol) typically involves the reaction of 3-chloroaniline with 2-methyl-3-pentyn-2-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,5’-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol) has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,5’-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol) involves its interaction with specific molecular targets. The compound’s azanediyl linkage and alkyne groups allow it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5’-[(4-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)
- 5,5’-[(3-Bromophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)
Uniqueness
5,5’-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol) is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. The position of the chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it different from its analogs with substitutions at other positions.
Eigenschaften
CAS-Nummer |
88596-42-3 |
|---|---|
Molekularformel |
C18H22ClNO2 |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
5-(3-chloro-N-(4-hydroxy-4-methylpent-2-ynyl)anilino)-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C18H22ClNO2/c1-17(2,21)10-6-12-20(13-7-11-18(3,4)22)16-9-5-8-15(19)14-16/h5,8-9,14,21-22H,12-13H2,1-4H3 |
InChI-Schlüssel |
KPJXIJAMNNFNTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CCN(CC#CC(C)(C)O)C1=CC(=CC=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


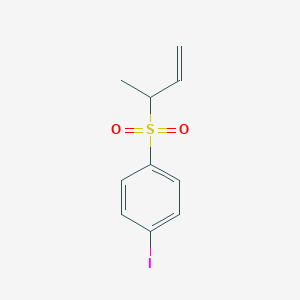
![(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B14399352.png)
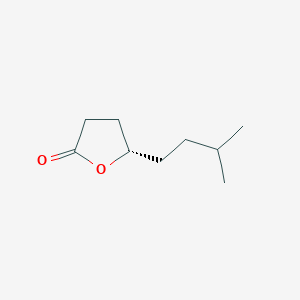

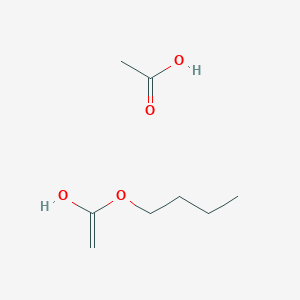
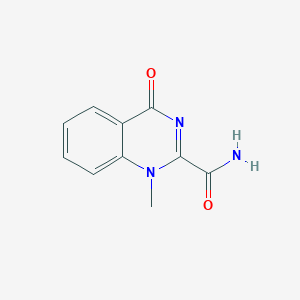
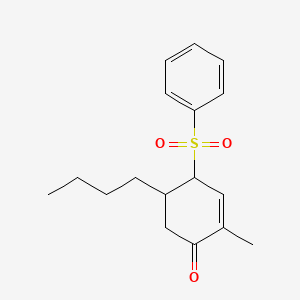


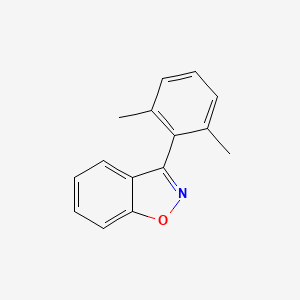
![1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane](/img/structure/B14399410.png)
